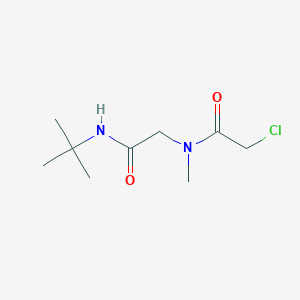![molecular formula C20H17FN6OS B2603339 2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide CAS No. 863458-44-0](/img/structure/B2603339.png)
2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . This class of compounds has shown interesting antiproliferative activity against lung cancer cells . The compound contains a triazolo[4,5-d]pyrimidine core, which is isoelectronic with purines .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves a cascade process engaging multiple reactive centers . The reaction sequence is atom-economical and can be performed in a one-pot, three-step process . The stereochemistry and relative configurations of the synthesized compounds can be determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Molecular Structure Analysis
The molecular structure of the compound includes a triazolo[4,5-d]pyrimidine core, which is isoelectronic with purines . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives engage multiple reactive centers, including amide, amine, carbonyl, azide, and alkyne . The reaction sequence is atom-economical and can be performed in a one-pot, three-step process .Aplicaciones Científicas De Investigación
Amplifiers of Phleomycin
Compounds similar to the one , particularly those with triazolo[4,3-a]pyrimidine structures, have been studied for their role as amplifiers of phleomycin against E. coli. This suggests a potential application in enhancing antibiotic efficacy or in the development of new antibacterial strategies (Brown et al., 1978).
Potential Antiasthma Agents
Triazolopyrimidines, particularly those related to the compound , have been found to be active as mediator release inhibitors in the human basophil histamine release assay, indicating potential applications in antiasthma therapy (Medwid et al., 1990).
Radioligand Imaging
Derivatives within the pyrazolo[1,5-a]pyrimidineacetamide series, including those with structural similarities to the queried compound, have been synthesized and used as selective radioligands for imaging the translocator protein with PET, indicating applications in neuroscience and diagnostic imaging (Dollé et al., 2008).
A2A Adenosine Receptor Antagonists
Studies have shown that pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives exhibit high affinity and selectivity as antagonists for the human A2A adenosine receptor, suggesting therapeutic applications in conditions where modulation of the A2A receptor is beneficial (Kumar et al., 2011).
Anticancer and Antiproliferative Activities
Modifications of the triazolopyrimidine structure have led to compounds with significant anticancer effects and toxicity reduction, indicating a potential application in cancer therapy (Wang et al., 2015).
Mecanismo De Acción
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it is noted that [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown interesting antiproliferative activity against lung cancer cells . This suggests that these compounds may interact with cellular targets to inhibit cell proliferation.
Propiedades
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS/c1-13-6-8-15(9-7-13)24-17(28)11-29-20-18-19(22-12-23-20)27(26-25-18)10-14-4-2-3-5-16(14)21/h2-9,12H,10-11H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCVIHINAIOAMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxaspiro[3.5]nonan-7-ol](/img/structure/B2603261.png)
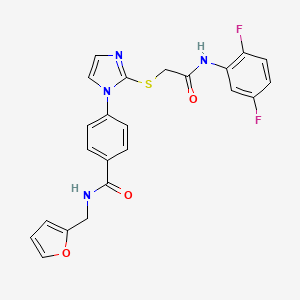
![Methyl 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2603263.png)
![[(3-Acetylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2603265.png)
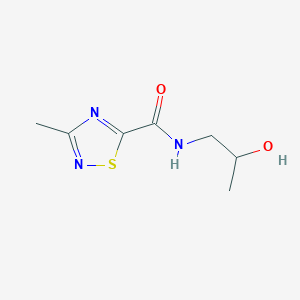
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2603268.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B2603271.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2603275.png)
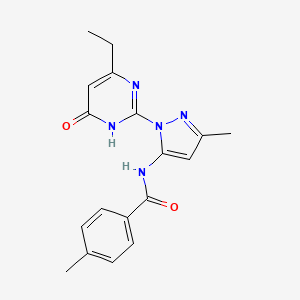
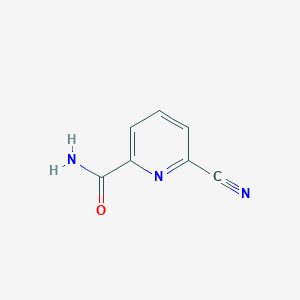
![3-(4-ethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2603278.png)
